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molecular formula C11H15FO4 B8310621 2-(2,2-Dimethoxyethoxy)-1-fluoro-4-methoxybenzene

2-(2,2-Dimethoxyethoxy)-1-fluoro-4-methoxybenzene

Cat. No. B8310621
M. Wt: 230.23 g/mol
InChI Key: TZHMYVYTGVILDN-UHFFFAOYSA-N
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Patent
US09067934B2

Procedure details

2-Fluoro-5-methoxybenzaldehyde was subjected to a Baeyer-Villiger reaction, followed by basic ester hydrolysis. The resulting phenol was reacted with 2-bromo-1,1-dimethoxyethane and potassium carbonate to provide 2-(2,2-dimethoxyethoxy)-1-fluoro-4-methoxybenzene. Cyclization was effected with Amberlyst 15 (see A. Goel and M. Dixit, Synlett 2004, 1990-1994) to afford 7-fluoro-4-methoxy-1-benzofuran, which was demethylated using boron tribromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1C=O.C1([OH:18])C=CC=CC=1.Br[CH2:20][CH:21]([O:24][CH3:25])[O:22][CH3:23].C(=O)([O-])[O-].[K+].[K+]>>[CH3:23][O:22][CH:21]([O:24][CH3:25])[CH2:20][O:18][C:3]1[CH:6]=[C:7]([O:10][CH3:11])[CH:8]=[CH:9][C:2]=1[F:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)OC
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=C(C=CC(=C1)OC)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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